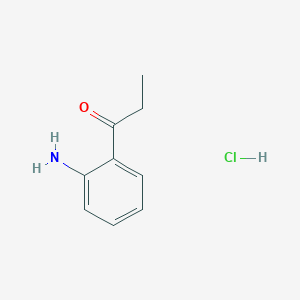![molecular formula C9H16N2 B13818211 1,8-Diazabicyclo[3.2.1]octane, 7,7-dimethyl-3-methylene-](/img/structure/B13818211.png)
1,8-Diazabicyclo[3.2.1]octane, 7,7-dimethyl-3-methylene-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-Diazabicyclo[3.2.1]octane, 7,7-dimethyl-3-methylene- is a bicyclic organic compound known for its unique structure and diverse applications in various fields of science and industry. This compound is characterized by its rigid bicyclic framework, which imparts significant stability and reactivity, making it a valuable component in synthetic chemistry and other scientific research areas .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Diazabicyclo[3.2.1]octane, 7,7-dimethyl-3-methylene- typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Alternative methodologies include the stereochemical control achieved directly in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes used in laboratory settings. These methods would focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
1,8-Diazabicyclo[3.2.1]octane, 7,7-dimethyl-3-methylene- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pressures to ensure selective and efficient reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives with different functional groups attached to the bicyclic framework .
科学的研究の応用
1,8-Diazabicyclo[3.2.1]octane, 7,7-dimethyl-3-methylene- has numerous applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
作用機序
The mechanism of action of 1,8-Diazabicyclo[3.2.1]octane, 7,7-dimethyl-3-methylene- involves its interaction with specific molecular targets and pathways. The compound’s rigid bicyclic structure allows it to fit into particular binding sites on target molecules, influencing their activity and function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects in different applications .
類似化合物との比較
Similar Compounds
Similar compounds to 1,8-Diazabicyclo[3.2.1]octane, 7,7-dimethyl-3-methylene- include other bicyclic amines and azabicyclo compounds, such as:
- 1,8-Diazabicyclo[5.4.0]undec-7-ene
- 1,4-Diazabicyclo[2.2.2]octane
- 1,5-Diazabicyclo[4.3.0]non-5-ene
Uniqueness
What sets 1,8-Diazabicyclo[3.2.1]octane, 7,7-dimethyl-3-methylene- apart from these similar compounds is its specific structural features, such as the 7,7-dimethyl-3-methylene substitution, which imparts unique reactivity and stability. These characteristics make it particularly valuable in applications requiring precise control over molecular interactions and transformations .
特性
分子式 |
C9H16N2 |
|---|---|
分子量 |
152.24 g/mol |
IUPAC名 |
7,7-dimethyl-3-methylidene-1,8-diazabicyclo[3.2.1]octane |
InChI |
InChI=1S/C9H16N2/c1-7-4-8-5-9(2,3)11(6-7)10-8/h8,10H,1,4-6H2,2-3H3 |
InChIキー |
FJISALWZTYPCLW-UHFFFAOYSA-N |
正規SMILES |
CC1(CC2CC(=C)CN1N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


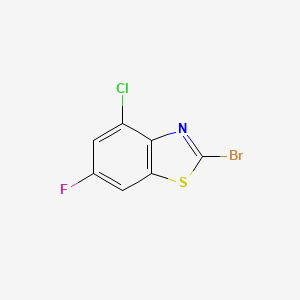
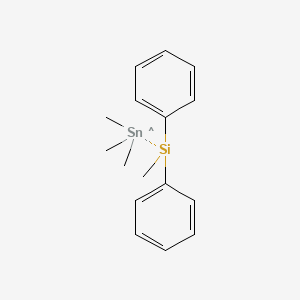
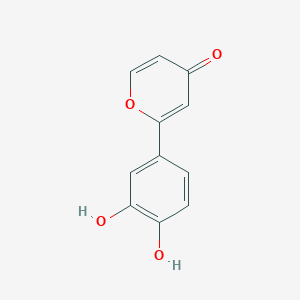
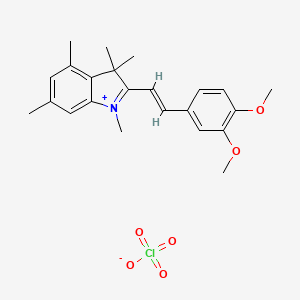
![2,2-Bis[(cyclopent-1-en-1-yl)oxy]ethyl prop-2-enoate](/img/structure/B13818144.png)
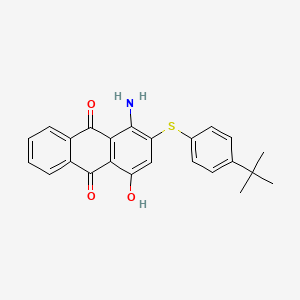

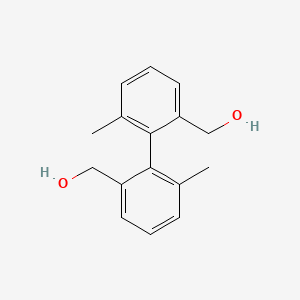
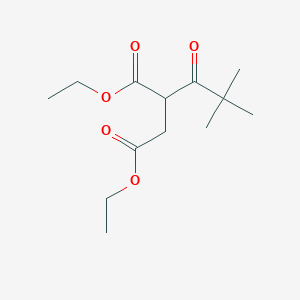

![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(4-ethoxyphenyl)-](/img/structure/B13818189.png)
![Ethyl 5-[(3R)-4-amino-3-hydroxybutyl]thiophene-2-carboxylate](/img/structure/B13818192.png)

